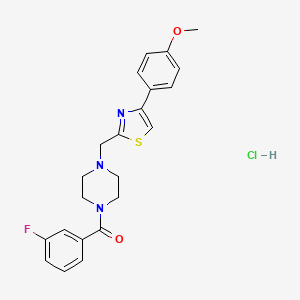

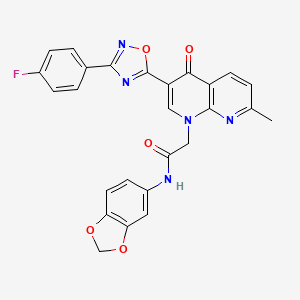

![molecular formula C23H21N5O5 B2493902 methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1251692-84-8](/img/structure/B2493902.png)

methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The synthesis and analysis of complex organic molecules, such as "methyl 2-(2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate," involve understanding their molecular structure, synthesis pathways, chemical reactions, and physical and chemical properties. This type of compound is often part of the broader study of heterocyclic chemistry, which is crucial for developing new materials, pharmaceuticals, and advanced chemicals.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, starting from simple precursors to obtain the desired heterocyclic systems. For example, compounds like methyl 2-benzoylamino-3-dimethylaminopropenoate have been introduced as reagents for preparing fused pyrimidinones from heterocyclic α-amino compounds in acetic acid, leading to various derivatives of pyrido[1,2-a]pyrimidine and pyrimido[1,2-b]pyridazine (Stanovnik, Bovenkamp, Svete, Hvala, Simonič, & Tislér, 1990).

Molecular Structure Analysis

Molecular structure analysis is key to understanding the behavior and reactivity of complex molecules. Techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed to elucidate the structure. For instance, the structure of similar compounds, such as 2,9-dimethyl-4H-oxazolo[5',4':4,5]pyrano[3,2-f]quinolin-4-one, was confirmed by various analytical techniques, indicating the importance of structural analysis in the synthesis process (Vlachou, Balalas, Hadjipavlou-Litina, Litinas, & Douka, 2023).

Chemical Reactions and Properties

The reactivity of a molecule like "this compound" is influenced by its functional groups and molecular structure. Studies on related molecules have explored various chemical reactions, including the transformation of intermediates into heterocyclic systems with potential biological activity. For instance, reactions of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate with hydrazines lead to regiospecific synthesis of pyrazoles (Jukic Sorsak, Soršak, Toplak, Bevk, Svete, & Stanovnik, 2006).

Scientific Research Applications

Synthesis of Heterocyclic Systems

- Synthesis of Fused Pyrimidinones : Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was utilized to prepare various heterocyclic systems, including 4H-pyrido[1,2-a]pyrimidin-4-ones and others, demonstrating the compound's utility in synthesizing complex heterocycles (Toplak et al., 1999).

- Preparation of Pyrazoline and Pyrazole Derivatives : Synthesis of a series of 2-pyrazolines and pyrazole derivatives from α,β-unsaturated ketones shows the compound's role in creating biologically relevant structures (Hassan, 2013).

Biological Activities

- Antibacterial and Antifungal Properties : Some newly synthesized compounds, including triazolo[4,3-a]pyrazin derivatives, were evaluated for their antimicrobial activities, suggesting potential applications in combating bacterial and fungal infections (Hassan, 2013).

- Potential in Anticonvulsant Therapy : Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, structurally related to the compound , were synthesized and exhibited significant anticonvulsant activity (Kelley et al., 1995).

Synthesis of Novel Compounds

Development of Triazolopyridine and Pyridotriazine Derivatives : The synthesis of novel pyridine and fused pyridine derivatives, starting from related compounds, shows the compound's utility in developing new chemical entities with potential biological activities (Flefel et al., 2018).

Formation of Dihydropyrrolone Conjugates : Research into synthesizing a library of dihydropyrrolone conjugates from related compounds showcases the compound's role in the development of new molecular structures with potential drug-like properties (Pandya et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Triazolopyrazines and their derivatives have a broad range of therapeutic applications and there is ongoing research into their potential uses . Future directions could include further exploration of the biological activities of this compound and optimization of its properties for specific applications.

properties

IUPAC Name |

methyl 2-[[2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O5/c1-14-7-6-10-18(15(14)2)33-21-20-26-28(23(31)27(20)12-11-24-21)13-19(29)25-17-9-5-4-8-16(17)22(30)32-3/h4-12H,13H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAVRRAPLOPYIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

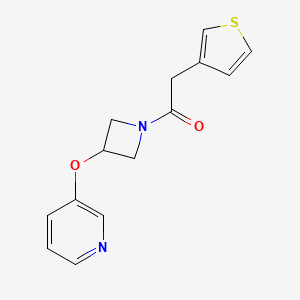

![6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2493823.png)

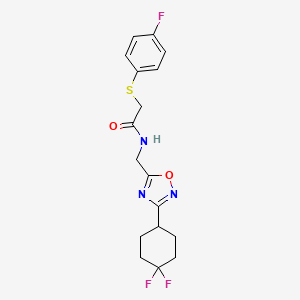

![4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B2493825.png)

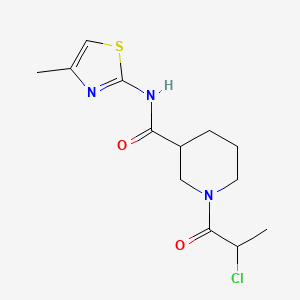

![2-[(2,2-Dimethylpropanoylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2493827.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2493828.png)

![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine](/img/structure/B2493830.png)

![2-(benzylthio)-7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2493831.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2493834.png)

![6-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pyridine-3-carboxamide](/img/structure/B2493836.png)